Ethyl 4,4-difluorobutanoate
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Overview
Description
Ethyl 4,4-difluorobutanoate is an organic compound with the molecular formula C6H10F2O2. It is a fluorinated ester, which means it contains a fluorine atom attached to an ester functional group. This compound is of interest in various fields of chemistry due to its unique properties imparted by the presence of fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,4-difluorobutanoate can be synthesized through several methods. One common method involves the reaction of difluoroacetyl halide with ethyl acetate in the presence of an alkaline catalyst such as sodium ethoxide or sodium methoxide. The reaction is typically carried out at temperatures ranging from -30°C to 80°C . Another method involves the Claisen condensation reaction, where ethyl trifluoroacetate and ethyl acetate are subjected to condensation in the presence of an ethanol solution of sodium ethoxide as a catalyst .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4-difluorobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of fluorinated alcohols or ethers.
Reduction: Formation of ethyl 4,4-difluorobutanol.
Oxidation: Formation of 4,4-difluorobutanoic acid.
Scientific Research Applications
Ethyl 4,4-difluorobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals.
Medicine: Studied for its potential as a precursor in the synthesis of drugs with improved metabolic stability.
Mechanism of Action
The mechanism of action of ethyl 4,4-difluorobutanoate involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong bonds with biological molecules, affecting their function. The ester group can undergo hydrolysis to release the active fluorinated moiety, which can then interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Ethyl 4,4-difluorobutanoate can be compared with other similar compounds such as:
Ethyl 4,4,4-trifluorobutanoate: Contains an additional fluorine atom, which can impart different chemical and physical properties.
Ethyl 4,4-diethoxy-2,2-difluorobutanoate: Contains ethoxy groups instead of fluorine atoms, leading to different reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique properties, imparted by the presence of fluorine atoms, make it a valuable building block in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
ethyl 4,4-difluorobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-2-10-6(9)4-3-5(7)8/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKMVZYYHWLTKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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